molecular formula C10H10BrF3 B1455000 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1204295-85-1

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene

Cat. No.: B1455000
CAS No.: 1204295-85-1
M. Wt: 267.08 g/mol
InChI Key: VFPRVIMDPZDJIA-UHFFFAOYSA-N
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Description

It is a colorless or light yellow solid with the molecular formula C10H10BrF3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene typically involves the bromination of 4-(1,1,1-Trifluoroprop-2-yl)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated analogs.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of non-fluorinated benzyl derivatives.

Scientific Research Applications

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atom.

    Medicine: Investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,1-Trifluoromethyl)benzyl chloride
  • 4-(1,1,1-Trifluoromethyl)benzyl iodide
  • 4-(1,1,1-Trifluoromethyl)benzyl fluoride

Uniqueness

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene is unique due to its specific combination of a trifluoromethyl group and a bromine atom. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7(10(12,13)14)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPRVIMDPZDJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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